molecular formula C8H16O B1435312 2-Cyclobutyl-2-methylpropan-1-ol CAS No. 1593836-53-3

2-Cyclobutyl-2-methylpropan-1-ol

Cat. No. B1435312
CAS RN: 1593836-53-3
M. Wt: 128.21 g/mol
InChI Key: AJGPPZYQZMWBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclobutyl-2-methylpropan-1-ol” is a chemical compound that is likely to be a derivative of 2-methylpropan-1-ol . The compound is expected to have a cyclobutyl group attached to the second carbon of 2-methylpropan-1-ol .

Scientific Research Applications

Biofuel Production

  • Anaerobic Biofuel Production : A study discussed the engineered enzymes in Escherichia coli for anaerobic production of isobutanol, a biofuel, demonstrating the importance of metabolic pathway engineering for efficient biofuel production (Bastian et al., 2011). This highlights the potential application of similar compounds in biofuel synthesis through genetic and enzymatic modifications.

Synthetic Chemistry

  • Peptidotriazoles Synthesis : A study on solid-phase synthesis of peptidotriazoles via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions indicates the utility of such processes in creating diverse and functionalized molecular structures (Tornøe et al., 2002). This suggests potential applications in synthesizing structurally complex molecules for various purposes, including pharmaceuticals and materials science.

Atmospheric Chemistry

  • Tropospheric Degradation Studies : Research on the tropospheric degradation of hydroxyaldehydes derived from volatile vegetative emissions, such as Z-3-hexen-1-ol and 2-methyl-3-buten-2-ol, provides insights into atmospheric chemical processes and the impact of natural emissions on air quality (Reisen et al., 2003). Understanding the atmospheric fate of compounds similar to "2-Cyclobutyl-2-methylpropan-1-ol" could contribute to environmental monitoring and pollution mitigation strategies.

properties

IUPAC Name

2-cyclobutyl-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,6-9)7-4-3-5-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGPPZYQZMWBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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